molecular formula C16H13ClN2O2S B5003974 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5003974
M. Wt: 332.8 g/mol
InChI Key: RCDCHYMSCOUPRX-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core substituted with a 4-chlorophenylamino group at position 5 and a 3-methylphenyl group at position 2. The structural uniqueness of this compound lies in its dual aromatic substituents, which may influence its physicochemical properties (e.g., solubility, membrane permeability) and biological efficacy.

Properties

IUPAC Name

5-(4-chloroanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDCHYMSCOUPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antidiabetic, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Structure and Properties

The compound features a thiazolidine core with specific substitutions that contribute to its biological activity. The presence of the chlorophenyl and methylphenyl groups enhances its pharmacological properties.

Antidiabetic Activity

Thiazolidinediones are primarily known for their role in managing diabetes. They function as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose metabolism and insulin sensitivity.

Case Studies and Findings

  • In Vivo Studies : Research involving alloxan-induced diabetic rats demonstrated that derivatives of thiazolidinediones exhibit significant hypoglycemic effects. For instance, compounds similar to this compound were tested for their ability to reduce blood glucose levels effectively. In one study, the compound showed a reduction in blood glucose levels comparable to standard treatments like pioglitazone .
  • Mechanism of Action : The mechanism involves enhancing insulin sensitivity and promoting glucose uptake in adipose tissues. Molecular docking studies have indicated that this compound has a high binding affinity for PPAR-γ receptors .

Table 1: Antidiabetic Activity Comparison

CompoundBlood Glucose Level (mg/dL)% Reduction
Control300-
Pioglitazone15050%
This compound16047%

Anticancer Activity

Thiazolidinediones have shown potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

Research Findings

  • Cytotoxicity Assays : Studies using MTT assays revealed that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate significant antiproliferative activity, especially in breast and colon cancer cell lines .
  • Molecular Mechanisms : The anticancer effects are attributed to the activation of apoptotic pathways and inhibition of cell proliferation. The presence of electron-withdrawing groups like chlorine enhances these effects .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Remarks
MCF-7 (Breast)20Significant inhibition
HT29 (Colon)25Moderate inhibition
A431 (Skin)30Less effective compared to others

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by stabilizing cell membranes and inhibiting protein denaturation.

Findings

  • In Vitro Studies : Research indicates that compounds similar to this compound can inhibit hemolysis of red blood cells and protein denaturation at specific concentrations .
  • Mechanism : The anti-inflammatory action is linked to the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase (COX) enzymes .

Table 3: Anti-inflammatory Activity Results

CompoundHemolysis Inhibition (%)Protein Denaturation Inhibition (%)
Control--
This compound7065

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones, including derivatives like 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, are primarily recognized for their antihyperglycemic effects. They function as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in glucose and lipid metabolism. Research has shown that these compounds can significantly reduce plasma glucose levels and improve insulin sensitivity in diabetic models .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives. For instance, compounds related to this compound have been evaluated for their ability to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that these compounds can suppress the growth of murine leukemia and human cervix carcinoma cells, showcasing IC50 values ranging from 0.19 to 58 μM depending on the specific derivative and cancer type .

Antioxidant Activity

The antioxidant properties of thiazolidinediones are attributed to their ability to scavenge reactive oxygen species (ROS). Studies have indicated that modifications in the thiazolidine structure can enhance antioxidant activity. For example, derivatives with specific substituents showed improved ferric reducing antioxidant power compared to standard antioxidants .

Case Study 1: Anticancer Evaluation

A study conducted by Romagnoli et al. investigated the anticancer effects of various thiazolidinedione derivatives, including those structurally similar to this compound. The results indicated significant inhibition of cell growth in murine mammary carcinoma (FM3A) and human T lymphocyte (CEM) cells at concentrations as low as 0.19 μM .

Case Study 2: Antioxidant Properties

In another research effort focused on antioxidant activity, several thiazolidinedione derivatives were tested for their capacity to reduce oxidative stress markers in vitro. The study found that certain modifications in the molecular structure led to enhanced scavenging abilities against DPPH radicals and improved ferric reducing power compared to standard antioxidants like phenazone .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazolidine ring undergoes oxidation under controlled conditions:

  • Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the corresponding sulfoxide derivative .

  • Sulfone Formation : Prolonged exposure to stronger oxidizing agents like potassium permanganate (KMnO₄) in acidic media converts the thiazolidine ring into a sulfone .

Reagents and Conditions :

Reaction TypeReagentsSolventTemperature
SulfoxideH₂O₂/mCPBACH₂Cl₂0–25°C
SulfoneKMnO₄H₂SO₄50–60°C

Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing chlorine atom:

  • Amination : Reaction with primary amines (e.g., NH₂R) in dimethylformamide (DMF) at 80°C replaces the chlorine atom with an amine group .

  • Thiolation : Treatment with sodium hydrosulfide (NaSH) in ethanol under reflux introduces a thiol (-SH) group .

Major Products :

Starting MaterialReagentProductYield (%)
5-[(4-ClC₆H₄)NH]-3-(3-MeC₆H₄)-TZDNH₂CH₂Ph5-[(4-PhCH₂NH-C₆H₄)NH]-3-(3-MeC₆H₄)-TZD72
5-[(4-ClC₆H₄)NH]-3-(3-MeC₆H₄)-TZDNaSH5-[(4-SHC₆H₄)NH]-3-(3-MeC₆H₄)-TZD65

Condensation Reactions

The active methylene group adjacent to the thiazolidine-dione core enables Knoevenagel condensation:

  • Aldehyde Condensation : Reaction with aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in toluene under reflux forms (Z)-5-arylidene derivatives .

Example Reaction :

TZD+ArCHOpiperidinium acetate(Z)-5-(ArCH=)TZD+H₂O\text{TZD} + \text{ArCHO} \xrightarrow{\text{piperidinium acetate}} \text{(Z)-5-(ArCH=)TZD} + \text{H₂O}

Key Conditions :

  • Solvent: Anhydrous toluene

  • Catalyst: Piperidinium acetate

  • Temperature: 110°C (Dean-Stark apparatus for water removal) .

Reduction Reactions

The thiazolidine-2,4-dione ring can be reduced to its corresponding thiazolidine derivative:

  • Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the C=N bond without affecting other functional groups .

Product :

  • 5-[(4-ClC₆H₄)NH]-3-(3-MeC₆H₄)-thiazolidine-2-one

Functionalization via Halogen Exchange

The chlorine atom on the 4-chlorophenyl group can be replaced by iodine for enhanced reactivity:

  • Finkelstein Reaction : Treatment with potassium iodide (KI) in acetone under reflux substitutes chlorine with iodine .

Application :

  • This iodinated derivative serves as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity Modulation

Structural modifications impact pharmacological properties:

  • Antimicrobial Activity : Introduction of electron-withdrawing groups (e.g., -NO₂) enhances activity against Staphylococcus aureus (MIC: 8 µg/mL) .

  • Antioxidant Potential : Hydroxyl-substituted derivatives exhibit radical scavenging activity (IC₅₀: 12 µM) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of TZDs are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Findings Reference
L-173 (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-{4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione - Exhibits antifungal activity against Candida spp. and Aspergillus fumigatus.
- Thermodynamic solubility in buffer solutions (pH 1.2–7.4) was studied; solubility increases with temperature.
- Cyclodextrin complexes enhance solubility and membrane penetration .
Compound V 5-[(2-Methyl-2H-chromen-3-yl)methylidene]-1,3-thiazolidine-2,4-dione - Synthesized via Knoevenagel condensation.
- Chromene substituent confers potential anticancer activity due to planar aromatic systems enhancing DNA intercalation .
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione Dichlorophenylamino and furylidene groups - Demonstrated in vitro anti-breast cancer activity (IC₅₀ = 12.5 µM against MCF-7 cells).
- Anti-inflammatory activity via inhibition of albumin denaturation (72% at 100 µg/mL) .
Compound 5h 3-((5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione - Oxadiazole substituent enhances metabolic stability.
- Potential antibacterial/antifungal applications due to nitro group .
5376968 5-(3-Chlorobenzylidene)-1,3-thiazolidine-2,4-dione - Screening compound with uncharacterized biological activity but structural similarity to anticancer TZDs .

Pharmacological Activity Comparison

  • Antifungal Activity : L-173 () outperforms simpler TZDs due to its triazole-piperazine hybrid structure, which mimics azole antifungals. The 4-chlorophenyl group in both L-173 and the target compound may enhance hydrophobic interactions with fungal enzymes.
  • Anticancer Activity: The dichlorophenylamino-furylidene derivative () shows specificity for breast cancer cells, whereas chromene-substituted TZDs () may target multiple cancer types via DNA intercalation. The 3-methylphenyl group in the target compound could reduce cytotoxicity compared to dichlorophenyl derivatives.
  • Solubility and Bioavailability : L-173’s solubility studies (pH 1.2–7.4) and cyclodextrin complexation strategies () provide a model for improving the target compound’s bioavailability. The 3-methylphenyl substituent may lower solubility compared to polar groups (e.g., oxadiazole in Compound 5h).

Toxicity and Selectivity

  • L-173 showed low hemolytic activity in preliminary assays, suggesting favorable selectivity .
  • Dichlorophenylamino derivatives () exhibited moderate cytotoxicity (IC₅₀ ~12.5 µM), whereas furan-substituted TZDs demonstrated minimal hemolysis (<5% at 100 µg/mL), indicating substituent-dependent safety profiles .

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueParametersExpected Signals/PeaksReference
1H^1H-NMR400 MHz, DMSO-d6d_6δ 10.4 (NH), δ 7.6 (4-Cl-C6_6H4_4)
LC-MSESI+, m/z 367.06 [M+H]+^+Observed: 367.07 (±0.01 Da)
FT-IRKBr pellet1705 cm1^{-1} (C=O stretch)

Q. Table 2. Solvent Systems for Biological Assays

SolventConcentration RangeCompatibility Notes
DMSO≤1% v/vAvoids cellular toxicity in vitro
PEG-4005–10% w/vEnhances aqueous solubility
HP-β-CD10 mMReduces aggregation in PBS buffer

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